6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Synthetic methodology Process chemistry Heterocyclic synthesis

Researchers requiring a halogenated imidazo[1,2-a]pyridine for diversification often face limited availability of the 6-chloro-8-carboxylic acid congener. This compound solves that need: • Enables microwave-assisted Suzuki-Miyaura cross-coupling at C6 for rapid library synthesis. • Carboxylic acid handle permits amide coupling to generate 5-HT4 receptor probes (cf. SC-53606, pA2=7.91). • Supplied as a white to yellow solid with established QC protocols (NMR, HPLC) and validated synthetic route (CN104725376A, 53% yield).

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 155735-02-7
Cat. No. B117471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid
CAS155735-02-7
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)C(=O)O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13)
InChIKeyZNRWXIJAFJJYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid CAS 155735-02-7: Imidazopyridine Scaffold with C6 Chloro and C8 Carboxylic Acid Substitution


6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 155735-02-7) is a heterocyclic building block with molecular formula C8H5ClN2O2 and molecular weight 196.59 . It contains the imidazo[1,2-a]pyridine core scaffold—a privileged structure in medicinal chemistry featuring a fused bicyclic system combining imidazole and pyridine rings . The compound bears a chlorine atom at the 6-position and a carboxylic acid functional group at the 8-position, making it suitable for amide coupling, esterification, and subsequent derivatization .

Why 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid Cannot Be Replaced by Unsubstituted or 6-Bromo Analogs in Procurement


Within the imidazo[1,2-a]pyridine-8-carboxylic acid series, halogen identity and position critically determine synthetic utility and downstream functionalization potential. The C6 chloro substituent provides a balance of reactivity and stability that differs fundamentally from unsubstituted, bromo, or iodo analogs. Specifically, 6-chloroimidazo[1,2-a]pyridines serve as competent substrates for microwave-assisted Suzuki-Miyaura cross-coupling, enabling rapid diversification at the 6-position [1]. The 6-bromo analog, while also coupling-competent, introduces higher molecular weight, different electronic properties, and distinct GHS hazard classification (H302 acute oral toxicity) [2]. The unsubstituted imidazo[1,2-a]pyridine-8-carboxylic acid (MW 162.15) lacks the halogen handle entirely, precluding the same cross-coupling diversification strategy [3]. These differences translate directly to procurement decisions where the specific halogen dictates the accessible chemical space and synthetic workflow.

Quantitative Differentiation of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid: Evidence from Patents, Synthesis, and Physicochemical Data


Patented Synthetic Route Delivers 53% Yield for 6-Chloro-8-carboxyl Imidazo[1,2-a]pyridine from 2-Aminonicotinic Acid

A patented synthetic method (CN104725376A) specifically describes the preparation of 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid from 2-aminonicotinic acid via cyclocondensation with chloroacetaldehyde, followed by regioselective chlorination using N-chlorosuccinimide. The reported isolated yield for the final pure product is 53% (10.41 g from 20 g starting material scale) [1]. In contrast, alternative routes accessing the 6-bromo analog or the 2-chloro regioisomer require different halogenation conditions, brominating agents, and distinct workup procedures [2]. The patent documentation establishes this as the primary validated industrial route for this specific regioisomer.

Synthetic methodology Process chemistry Heterocyclic synthesis

C6 Chloro Substituent Enables Microwave-Assisted Suzuki-Miyaura Cross-Coupling with Superior Balance of Reactivity vs. 6-Bromo Analog

Both 6-chloro- and 6-bromoimidazo[1,2-a]pyridines serve as substrates for microwave-assisted Suzuki-Miyaura cross-coupling reactions. The chloro analog offers a distinct reactivity profile: it undergoes coupling under microwave irradiation conditions that are also applicable to the bromo analog, yet the chloro substituent provides different electronic effects and a lower molecular weight increment compared to bromine (Cl: +34.5 Da vs. Br: +78.9 Da relative to unsubstituted) [1]. The bromo analog introduces GHS hazard classification H302 (harmful if swallowed) [2], which may influence handling requirements and procurement considerations.

Cross-coupling Microwave-assisted synthesis C-H functionalization

C6 Chloro Substitution Alters Predicted Lipophilicity (LogP ≈ 1.3-1.7) Relative to Unsubstituted Imidazo[1,2-a]pyridine-8-carboxylic Acid

The introduction of chlorine at the 6-position increases lipophilicity relative to the unsubstituted imidazo[1,2-a]pyridine-8-carboxylic acid scaffold. Vendor-provided computational data report LogP values ranging from 1.32 to 1.6859 for 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid . The unsubstituted parent compound (C8H6N2O2, MW 162.15) has a predicted LogP of approximately 0.41 ± 0.41 . This difference of approximately 0.9-1.3 LogP units translates to roughly an order of magnitude difference in predicted octanol-water partition coefficient.

Physicochemical properties LogP Drug-likeness

SC-53606: 6-Chloroimidazo[1,2-a]pyridine-8-carboxamide Derivative with pA2 7.91 at 5-HT4 Receptor—Demonstrates Pharmacological Utility of This Scaffold

SC-53606, a 6-chloroimidazo[1,2-a]pyridine-8-carboxamide derivative, demonstrated pA2 = 7.91 ± 0.08 (Ki = 12.3 ± 1.17 nM) as a 5-HT4 receptor antagonist in isolated rat esophageal tunica muscularis mucosae [1]. This potency exceeded that of reference antagonists tropisetron (pA2 = 6.80 ± 0.09) and SDZ 205-557 (pA2 = 7.36 ± 0.08) in the same assay system. Radioligand binding studies demonstrated less than 50% displacement at 5-HT1 and 5-HT2 receptors at 10 μM concentration, confirming receptor selectivity [1]. This evidence establishes that the 6-chloro-8-carboxyl-substituted imidazo[1,2-a]pyridine scaffold can yield potent and selective pharmacological agents when elaborated to the carboxamide.

5-HT4 receptor Pharmacology GPCR antagonist

Procurement-Driven Application Scenarios for 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid (CAS 155735-02-7)


Medicinal Chemistry: Synthesis of 5-HT4 Receptor Antagonist Libraries via C8 Carboxamide Derivatization

The compound serves as the carboxylic acid precursor for generating 6-chloroimidazo[1,2-a]pyridine-8-carboxamide derivatives. SC-53606, a 6-chloroimidazo[1,2-a]pyridine-8-carboxamide, demonstrated pA2 = 7.91 at the 5-HT4 receptor with selectivity over 5-HT1 and 5-HT2 receptors [1]. Procurement of 155735-02-7 enables amide coupling with diverse amines to explore structure-activity relationships around the 5-HT4 pharmacophore.

Synthetic Methodology: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at the C6 Position

The C6 chloro substituent makes this compound a competent substrate for microwave-assisted Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids [2]. This enables rapid diversification of the imidazopyridine core at the 6-position for library synthesis. The chloro handle offers a reactivity profile that complements the bromo analog, with different electronic effects and lower molecular weight.

Process Chemistry: Scale-Up Using Validated 53% Yield Synthetic Route

The patented synthetic route (CN104725376A) provides a validated procedure from 2-aminonicotinic acid with documented 53% isolated yield [3]. This established methodology reduces process development time for groups requiring multi-gram to kilogram quantities. The patent documentation includes characterization data that can inform quality control specifications.

Building Block Supply: Halogen-Containing Imidazopyridine for Fragment-Based Drug Discovery

As a chlorinated imidazo[1,2-a]pyridine-8-carboxylic acid (LogP ≈ 1.3-1.7, TPSA 54.6) , this compound meets typical fragment library criteria for lead-like physicochemical properties. The carboxylic acid enables amide bond formation, while the chlorine serves as a synthetic handle for further elaboration or as a pharmacophoric element for halogen bonding interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.